![molecular formula C16H16O B14632573 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene CAS No. 55630-71-2](/img/structure/B14632573.png)
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an (E)-3-phenylprop-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene typically involves the following steps:
Friedel-Crafts Alkylation: This reaction introduces the methyl group to the benzene ring. The reaction is carried out using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Etherification: The (E)-3-phenylprop-2-enoxy group is introduced via an etherification reaction. This involves the reaction of 4-methylphenol with (E)-3-phenylprop-2-enol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the (E)-3-phenylprop-2-enoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperature.
Substitution: HNO₃, H₂SO₄, low temperature for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
p-Cymene: An aromatic compound with a methyl and isopropyl group attached to the benzene ring.
Anisole: An aromatic ether with a methoxy group attached to the benzene ring.
Uniqueness
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
55630-71-2 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene |
InChI |
InChI=1S/C16H16O/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChI Key |
XUFCFCRCYPEQDF-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



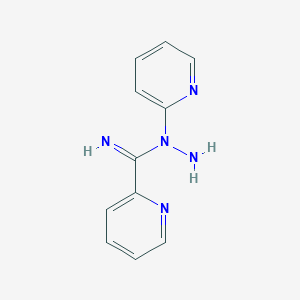
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
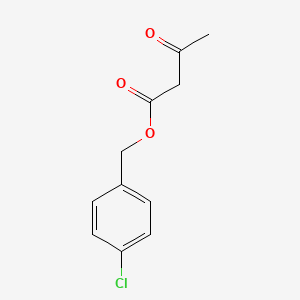
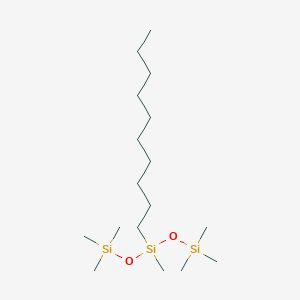
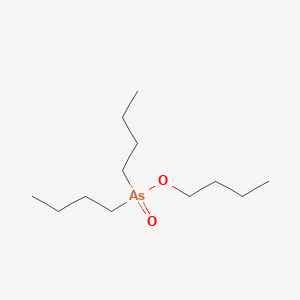
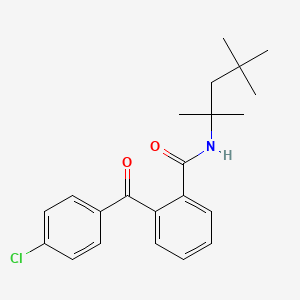



![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
